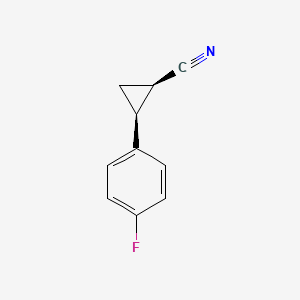
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative with a fluorophenyl group and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a fluorinating agent.
Formation of Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor reacts with a cyanating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its chiral nature could make it a candidate for studying stereoselective biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carbonitrile
- (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carbonitrile
- (1R,2S)-2-(4-methylphenyl)cyclopropane-1-carbonitrile
Uniqueness
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it distinct from its analogs.
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5H2/t8-,10+/m0/s1 |
InChI Key |
OVPOMMOAYYSVOO-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















